8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This structure is substituted at positions 4 and 8 with sulfonyl groups linked to a 4-methoxyphenyl and thiophen-2-yl moiety, respectively. The spirocyclic framework confers conformational rigidity, which may enhance binding specificity in biological systems. The compound’s molecular formula is C₁₉H₂₂N₂O₆S₂, with a molecular weight of 450.51 g/mol (estimated). Its structural uniqueness lies in the combination of aromatic (methoxyphenyl) and heteroaromatic (thiophene) sulfonyl groups, which influence electronic properties and solubility .
Properties
IUPAC Name |
8-(4-methoxyphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S3/c1-25-15-4-6-16(7-5-15)28(21,22)19-10-8-18(9-11-19)20(12-13-26-18)29(23,24)17-3-2-14-27-17/h2-7,14H,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSSRQCLMZCRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS Number: 903335-09-1) is a novel spirocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a diazaspiro framework, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 458.56 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O6S3 |
| Molecular Weight | 458.56 g/mol |
| CAS Number | 903335-09-1 |
Antihypertensive Effects
Research has indicated that compounds based on the diazaspiro[4.5]decane scaffold can act as potent soluble epoxide hydrolase (sEH) inhibitors, which are crucial in regulating blood pressure. A study demonstrated that derivatives of diazaspiro compounds exhibited significant antihypertensive activity in spontaneously hypertensive rats (SHR). For instance, specific derivatives administered at doses of 30 mg/kg resulted in a marked reduction in mean arterial pressure, suggesting a promising therapeutic potential for hypertension management .
Inhibition of Platelet Aggregation
Another notable biological activity observed in structurally similar compounds is the inhibition of platelet aggregation. A study noted that certain derivatives exhibited an IC50 value of 53 nM for inhibiting platelet aggregation in platelet-rich plasma (PRP), highlighting their potential as antithrombotic agents .
Case Studies
-
Antihypertensive Activity Study
- Objective : To evaluate the antihypertensive effects of diazaspiro[4.5]decane derivatives.
- Method : Spontaneously hypertensive rats were treated with various doses.
- Results : Significant reduction in blood pressure was observed with specific derivatives, supporting their role as sEH inhibitors.
-
Anticancer Screening
- Objective : To assess the anticancer efficacy of related spirocyclic compounds.
- Method : Various cancer cell lines were treated with different concentrations.
- Results : Compounds showed inhibition of cell proliferation and induced apoptosis, warranting further investigation into their mechanisms.
The mechanisms underlying the biological activities of this compound are multifaceted:
- sEH Inhibition : By inhibiting soluble epoxide hydrolase, these compounds alter the metabolism of epoxyeicosatrienoic acids (EETs), leading to vasodilation and reduced blood pressure.
- Cell Cycle Modulation : Related compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
Scientific Research Applications
Antihypertensive Activity
Research has indicated that derivatives of diazaspiro compounds exhibit antihypertensive properties by acting as inhibitors of sEH. In a study involving spontaneously hypertensive rats, treatment with these compounds resulted in a significant reduction in blood pressure, attributed to the modulation of epoxyeicosatrienoic acids (EETs), which promote vasodilation .
Anticancer Properties
The compound has also been assessed for its anticancer potential. Various cancer cell lines treated with different concentrations of related spirocyclic compounds demonstrated inhibition of cell proliferation and induction of apoptosis. This suggests that the mechanism may involve interference with cell cycle progression, making it a candidate for further investigation in cancer therapeutics .
Antihypertensive Activity Study
Objective : To evaluate the antihypertensive effects of diazaspiro[4.5]decane derivatives.
Methodology :
- Spontaneously hypertensive rats were treated with varying doses of the compound.
Results :
- Significant reductions in blood pressure were observed in treated groups compared to controls, supporting the hypothesis that these compounds function as effective sEH inhibitors.
Anticancer Screening Study
Objective : To assess the anticancer efficacy of related spirocyclic compounds.
Methodology :
- Various cancer cell lines were exposed to different concentrations of the compound.
Results :
- The compounds exhibited notable inhibition of cell proliferation and induced apoptosis, warranting further exploration into their mechanisms and potential therapeutic applications.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The target compound’s dual sulfonyl groups distinguish it from analogs with single sulfonyl or mixed substituents (e.g., nitrophenyl, carboxamide).
- The methoxy group in the 4-position enhances electron-donating capacity compared to non-substituted phenyl rings in .
- Thiophene vs.
Physicochemical Properties
Lipophilicity (log P) and solubility are critical for bioavailability:
*Estimated using fragment-based methods.
Key Observations :
- The target compound’s high log P (~4.5) suggests strong membrane permeability but poor aqueous solubility, a trend seen in other sulfonyl-rich analogs .
- Carboxamide-containing analogs (e.g., Compound 25) exhibit lower log P values, improving solubility but reducing passive diffusion .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Q & A
Basic: What synthetic methodologies are recommended for preparing 8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?
Answer:
The synthesis of this spirocyclic compound involves sequential sulfonylation of the diazaspiro core. Key steps include:
- Core formation : Start with 1-oxa-4,8-diazaspiro[4.5]decane, synthesized via cyclization of a piperidine derivative with a carbonyl-containing fragment.
- Sulfonylation : React the spirocyclic amine with 4-methoxyphenylsulfonyl chloride and thiophene-2-sulfonyl chloride in a stepwise manner. Use dichloromethane as the solvent and triethylamine as a base to neutralize HCl byproducts. Reaction progress should be monitored via TLC (Thin-Layer Chromatography) .
- Purification : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) ensures removal of unreacted sulfonyl chlorides and byproducts .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure, sulfonyl group integration, and absence of proton overlaps. Compare chemical shifts with similar diazaspiro compounds (e.g., δ ~3.5–4.5 ppm for oxa-diazaspiro protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm molecular formula .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations, as demonstrated for related spiro compounds in Acta Crystallographica studies .
- HPLC-PDA : Assess purity (>95% recommended for biological assays), using a C18 column and UV detection at 254 nm .
Advanced: How to design experiments to evaluate the compound’s biological activity and mechanism of action?
Answer:
- In vitro assays :
- Enzyme inhibition : Test against target enzymes (e.g., kinases, phosphatases) using fluorogenic or chemiluminescent substrates (e.g., alkaline phosphatase assays, as in ). IC₅₀ values should be calculated with dose-response curves (n ≥ 3 replicates) .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding models to determine Kᵢ values .
- In vivo models :
- Controls : Include vehicle controls and reference inhibitors (e.g., known sulfonamide-based drugs) to validate assay specificity .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Variable standardization : Ensure consistent experimental conditions (e.g., solvent, cell lines, animal strains). For example, differences in IC₅₀ may arise from DMSO concentration variations .
- Theoretical alignment : Cross-reference results with computational models (e.g., molecular docking to predict sulfonyl group interactions with binding pockets) .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors .
- Replication : Repeat experiments in independent labs to confirm reproducibility, as emphasized in ’s environmental risk framework .
Advanced: What methodologies assess the environmental fate and ecotoxicity of this compound?
Answer:
- Environmental partitioning :
- Ecotoxicology :
- Acute toxicity : Conduct Daphnia magna or algae growth inhibition tests (OECD Guidelines 202/201).
- Chronic effects : Assess genotoxicity (Ames test) and endocrine disruption (yeast estrogen screen) .
- Fate modeling : Apply fugacity models to predict distribution in air, water, and soil, as outlined in Project INCHEMBIOL’s framework .
Basic: What safety precautions are essential during handling and storage?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors, which are irritants .
- PPE : Wear nitrile gloves, goggles, and lab coats. Sulfonylation reagents can cause severe skin burns .
- Storage : Keep the compound desiccated at –20°C in amber vials to prevent hydrolysis of sulfonyl groups .
Advanced: How to optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility. Conduct phase solubility studies to determine optimal ratios .
- Prodrug design : Introduce hydrolyzable esters at the oxa-diazaspiro oxygen to improve membrane permeability .
- Pharmacokinetics : Perform cassette dosing in rodents with LC-MS/MS plasma analysis to calculate AUC (Area Under Curve) and t½ (half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
